EF-P can be synthesized through various methods, including chemical synthesis, enzymatic synthesis, and biosynthetic expression [8]. Chemical synthesis involves the use of reactive intermediates such as acyl chlorides or acid anhydrides to form the amide bond between the pyrrolidinone and azepane moieties [9]. Enzymatic synthesis utilizes enzymes such as acyl transferases or ligases to catalyze the formation of EF-P [10]. Biosynthetic expression involves the cloning and expression of the EF-P gene in microorganisms such as E. coli or yeast, which can produce the compound in large quantities [11]. Characterization of EF-P involves various spectroscopic techniques such as NMR, Mass Spectrometry, and HPLC, which can confirm the identity and purity of the compound [12].